molecular formula C10H10O4 B1319354 4-(Oxiran-2-ylmethoxy)benzoic acid CAS No. 35217-95-9

4-(Oxiran-2-ylmethoxy)benzoic acid

Cat. No. B1319354
CAS RN: 35217-95-9
M. Wt: 194.18 g/mol
InChI Key: LQRUKKGYJWLGBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(Oxiran-2-ylmethoxy)benzoic acid consists of a benzene ring (benzoic acid portion) connected to an oxirane (epoxide) ring. The IUPAC name for this compound is 4-(oxiran-2-ylmethoxy)benzoic acid . The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Crystallography and Structural Chemistry

The compound “4-(Oxiran-2-ylmethoxy)benzoic acid” has been synthesized and studied using X-ray crystallography . It crystallizes in the monoclinic system, P21/n space group, with specific dimensions . This study provides valuable insights into the crystal structure of the compound, which is crucial for understanding its physical properties and potential applications .

Synthesis of New Compounds

The compound is used in the synthesis of new organic compounds . For instance, it has been used in the synthesis of a sulfonated gallic acid-based epoxide (GSE) . The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .

Leather Manufacturing

In the leather manufacturing sector, the compound has been used as a metal-free tanning compound . The leather treated with GSE demonstrated organoleptic and physical properties that were comparable to those achieved with glutaraldehyde tanning systems . SEM analysis of the GSE-tanned leather exhibited a homogeneous distribution pattern, confirming the stability of the collagen .

Environmental Impact

The use of “4-(Oxiran-2-ylmethoxy)benzoic acid” in leather manufacturing has shown to have a lower environmental impact compared to traditional tanning chemicals . The wastewater generated from the GSE tanning process exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability .

Biodegradability and Toxicity

The compound offers several advantages such as easy availability, biodegradability, and low toxicity, making it a sustainable and environment-friendly option for the leather industry .

Crosslinking of Collagen

The compound has been used in the crosslinking of collagen . The hydrothermal stability temperature of leather crosslinked with epoxide was found to be 83 ± 2 °C .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUKKGYJWLGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599550
Record name 4-[(Oxiran-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiran-2-ylmethoxy)benzoic acid

CAS RN

35217-95-9
Record name 4-[(Oxiran-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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